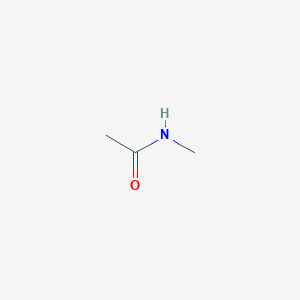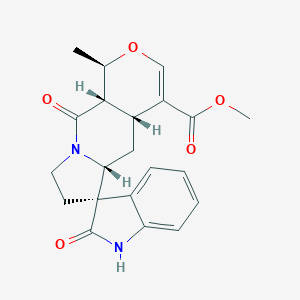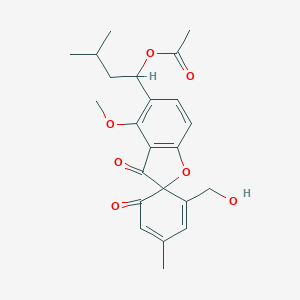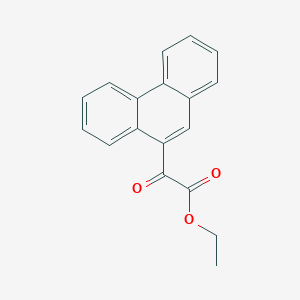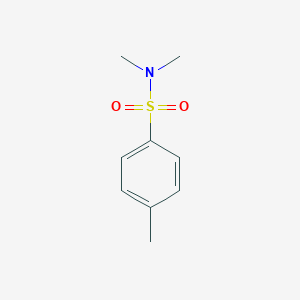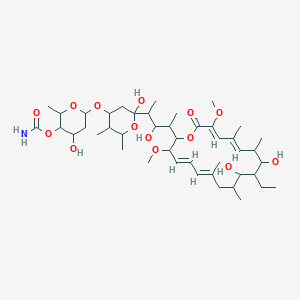
Tetrakis(pentafluorofenil)borato de trifenilmetilio
Descripción general
Descripción
Triphenylmethylium tetrakis(perfluorophenyl)borate is a chemical compound with the molecular formula C43H15BF20 . It appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular weight of Triphenylmethylium tetrakis(perfluorophenyl)borate is 922.37 . The InChI code for this compound is 1S/C24BF20.C19H15/c26-5-1 (6 (27)14 (35)21 (42)13 (5)34)25 (2-7 (28)15 (36)22 (43)16 (37)8 (2)29,3-9 (30)17 (38)23 (44)18 (39)10 (3)31)4-11 (32)19 (40)24 (45)20 (41)12 (4)33;1-4-10-16 (11-5-1)19 (17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1 .Chemical Reactions Analysis
The DTA curves of the reaction mixtures with Ph3CCl after several minutes of mechanical treatment in the range 100—140°C show the appearance of an exothermic effect with the maximum at 115°C and a weak broadened endothermic peak at 165—175°C corresponding to the melting of the product of the exchange reaction Ph3CB(C6F5)4 (175—176°C, our data) .Physical and Chemical Properties Analysis
Triphenylmethylium tetrakis(perfluorophenyl)borate is a solid at 20°C . It has a melting point of 183°C and is soluble in methanol . It should be stored under inert gas .Aplicaciones Científicas De Investigación
Organocatálisis
Tetrakis(pentafluorofenil)borato de tritilo: sirve como un potente precursor para la organocatálisis de ácido de Lewis de sililio . Esta sal libre de metales es neutra, tolerante a la humedad y estable en la mesa, lo que la hace ideal para catalizar una variedad de transformaciones. Sus aplicaciones incluyen:
- Hidrosilylación de alquenos y alquinos .
- Reducción de grupos carbonilo e iminas .
- Activación de enlaces carbono-flúor .
- Formación de enlaces carbono-carbono .
Polimerización
Este compuesto se ha utilizado como cocatalizador para la polimerización de olefinas, mostrando una eficiencia notable en combinación con compuestos organozirconio . Supera a los cocatalizadores tradicionales como el metilaluminoxano (MAO) en actividad, destacando su potencial en la ciencia de los polímeros.
Glucosilación
Tetrakis(pentafluorofenil)borato de tritilo: ha demostrado un rendimiento impresionante como ácido de Lewis de carbocatión en la glucosilación deshidratante de carbohidratos . Este proceso es crucial para la síntesis de azúcares complejos y glucoconjugados.
Aplicaciones electroquímicas
Como contraión, mejora la acidez o la solubilidad de los catalizadores de metales de transición en reacciones electroquímicas . Esta propiedad es particularmente útil en reacciones que requieren un control preciso sobre el entorno electrónico del catalizador.
Oxidación de Baeyer-Villiger
Actúa como catalizador en la oxidación de Baeyer-Villiger de cicloalcanonas a lactonas, utilizando peróxido de hidrógeno acuoso y ácido oxálico . Esta transformación es significativa en la síntesis de diversos productos farmacéuticos y químicos finos.
Síntesis estereoespecífica
El compuesto se utiliza en la glucosilación estereoespecífica de fluoruros de glucosilo con glucósidos <svg class="icon" height="16" p-id="
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
Mecanismo De Acción
Target of Action
Triphenylmethylium Tetrakis(perfluorophenyl)borate, also known as Trityl Tetrakis(pentafluorophenyl)borate, is primarily used as a catalyst in organic synthesis . It facilitates a variety of reactions, including the formation of carbon-carbon (C-C) bonds and the polymerization of olefins .
Mode of Action
As a catalyst, Triphenylmethylium Tetrakis(perfluorophenyl)borate accelerates chemical reactions without being consumed in the process. It interacts with its targets, typically reactant molecules, by lowering the activation energy required for the reaction to proceed .
Biochemical Pathways
The exact biochemical pathways affected by Triphenylmethylium Tetrakis(perfluorophenyl)borate depend on the specific reaction it is catalyzing. In general, it is involved in the formation of C-C bonds and the polymerization of olefins . These processes are fundamental to many biochemical pathways, including the synthesis of complex organic molecules.
Pharmacokinetics
It is known to be soluble in methanol , which suggests it could be absorbed and distributed in biological systems that contain this solvent.
Result of Action
The primary result of Triphenylmethylium Tetrakis(perfluorophenyl)borate’s action is the acceleration of chemical reactions. By lowering the activation energy, it enables reactions to proceed more quickly and efficiently . This can lead to the rapid synthesis of complex organic molecules, which is particularly useful in research and industrial applications.
Action Environment
The action of Triphenylmethylium Tetrakis(perfluorophenyl)borate is influenced by environmental factors. It is sensitive to moisture and should be stored under inert gas at room temperature . Its reactivity may also be affected by the presence of other substances in the reaction mixture.
Propiedades
IUPAC Name |
diphenylmethylbenzene;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSNOQHGGONMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H15BF20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888965 | |
| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
136040-19-2 | |
| Record name | Triphenylcarbenium tetrakis(pentafluorophenyl)borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136040-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136040192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylcarbenium Tetrakis (Pentafluorophenyl) borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trityl tetrakis(pentafluorophenyl)borate primarily acts as a Lewis acid catalyst. It interacts with its target molecules by accepting an electron pair, generating reactive cationic intermediates. These intermediates can then undergo various reactions, including glycosylation, hydrosilylation, and polymerization, depending on the specific reaction conditions and substrates. [, , , ]
- Glycosylation: Trityl tetrakis(pentafluorophenyl)borate activates thioglycosides by abstracting the thio-group, generating glycosyl cations. These cations then react with glycosyl acceptors, forming glycosidic bonds and ultimately leading to the synthesis of oligosaccharides and polysaccharides. [, , , , , ]
- Hydrosilylation: The trityl cation generated from trityl tetrakis(pentafluorophenyl)borate can abstract a hydride from hydrosilanes, forming silylium ions. These ions can then participate in intramolecular or intermolecular hydrosilylation reactions with alkynes or alkenes, leading to the formation of silicon-containing heterocycles or linear products. [, , ]
A:
- Molecular formula: C43H15BF20 []
- Molecular weight: 922.36 g/mol []
- Spectroscopic data: NMR (1H, 13C, 19F, 29Si), mp []
ANone: Trityl tetrakis(pentafluorophenyl)borate exhibits versatility as a catalyst in various organic reactions. Its catalytic activity stems from its ability to generate reactive cationic species from neutral molecules through its Lewis acidic nature.
- Glycosylation: Trityl tetrakis(pentafluorophenyl)borate serves as an efficient catalyst for glycosylation reactions, promoting both β- and α-selective glycosyl bond formation using glycosyl fluorides or thioglycosides as donors. [, , , , , ]
- Hydrosilylation: The compound initiates intramolecular chain hydrosilylation of alkynylphenylsilanes by generating silyl cations. These cations act as chain carriers, enabling the formation of benzosiloles and related compounds. []
- Polymerization: Trityl tetrakis(pentafluorophenyl)borate, when used in conjunction with metallocene catalysts, facilitates the polymerization of olefins, including ethylene, propylene, and α-olefins, leading to the production of various polyolefin materials with controlled properties. [, , , , ]
- Dehydrogenative Annulation: Trityl tetrakis(pentafluorophenyl)borate can promote the dehydrogenative annulation of dialkylbenzylsilanes with alkenes, affording 1,2,3,4-tetrahydro-2-silanaphthalenes with good regioselectivity and stereospecificity. []
A: While the provided research papers don't delve deeply into computational studies specifically on Trityl Tetrakis(pentafluorophenyl)borate, they do mention the use of density functional theory (DFT) calculations to investigate the structures and NMR chemical shifts of related silylium ions generated using this compound. [, ] These calculations provide insights into the electronic structure and bonding properties of these reactive intermediates.
A: The development of Trityl Tetrakis(pentafluorophenyl)borate as a reagent in organic synthesis is closely tied to the broader development of weakly coordinating anions. These anions are crucial in stabilizing highly reactive cationic species, expanding the scope of possible transformations. While a specific historical milestone for this compound is not mentioned in the provided papers, its application in glycosylation, particularly using glycosyl fluorides as donors, represents a significant advancement in carbohydrate chemistry. []
A: The use of Trityl tetrakis(pentafluorophenyl)borate in polymer chemistry showcases its cross-disciplinary potential. [, , , , ] By influencing the activity and selectivity of metallocene catalysts, this compound contributes to developing new polyolefin materials with tailored properties, bridging the fields of synthetic chemistry and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


